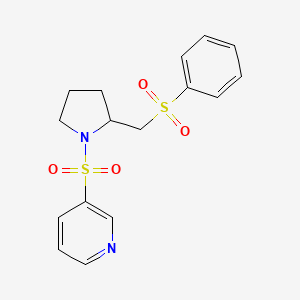

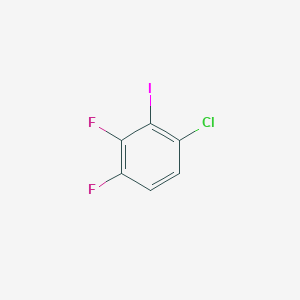

3-ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B cell malignancies, autoimmune diseases, and inflammatory disorders.

Applications De Recherche Scientifique

Structural Analysis and Geometric Parameters

Studies on related pyrazole derivatives reveal insights into the structural and geometric aspects of similar compounds. For instance, the investigation of two N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides highlighted the envelope conformation of the pyrazoline ring and its coplanarity with adjacent phenyl rings, showcasing the importance of geometric parameters in determining molecular interactions and stability (Köysal et al., 2005).

Synthesis and Chemical Reactions

Research on the synthesis of pyrazole derivatives, such as the regioselective route to 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, provides valuable methodologies that can be applied to the synthesis and functionalization of 3-ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide. These synthetic strategies are crucial for creating compounds with desired properties and functionalities (Ashton & Doss, 1993).

Herbicidal Activity

A study on pyrazole-4-carboxamide derivatives demonstrated their herbicidal activity against various weeds, emphasizing the impact of substituents on biological activity. This research suggests potential agricultural applications for similar pyrazole carboxamide compounds, including 3-ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide, by tailoring their chemical structure to enhance selectivity and efficacy (Ohno et al., 2004).

Cross-Coupling Reactions and Cyclization

The use of ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates in Pd-catalysed cross-coupling reactions to synthesize condensed pyrazoles underlines the versatility of pyrazole carboxylates in organic synthesis. These reactions enable the construction of complex pyrazole-containing frameworks, offering a pathway for the development of novel compounds with diverse applications (Arbačiauskienė et al., 2011).

Microwave-Assisted Amidation

The microwave-assisted direct amidation of pyrazole carboxylates demonstrates an efficient approach to modifying the carboxamide moiety, which is a common structural feature in many biologically active compounds. This method can be applied to the synthesis and functionalization of 3-ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide to explore its potential applications (Milosevic et al., 2015).

Propriétés

IUPAC Name |

3-ethoxy-1-ethyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3O3/c1-3-21-9-12(14(20-21)23-4-2)13(22)19-10-5-7-11(8-6-10)24-15(16,17)18/h5-9H,3-4H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQZQYFKRCPGCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2544601.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2544603.png)

![5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2544604.png)

![1'-[(2,6-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2544605.png)

![7-benzyl-N-ethyl-1,3-dimethyl-N-(3-methylphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2544606.png)

![6-(4-methoxybenzyl)-2-((4-vinylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2544611.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2544622.png)